Gedatolisib, also known as PF-05212384 or PKI-587, is a synthetic small molecule classified as a pan-class I isoform PI3K/mTOR inhibitor. It demonstrates broad anti-tumor activity in preclinical studies and has been investigated in clinical trials for various solid tumor types, including breast cancer, prostate cancer, endometrial cancer, and lung cancer. [, , , , , , , , , ]
Gedatolisib holds significant importance in scientific research due to its potential to overcome resistance mechanisms associated with more selective PI3K/mTOR inhibitors. It offers a valuable tool for investigating the complex interplay between the PI3K/mTOR pathway and other cellular signaling pathways in various cancer models. [, , , , ]
A new, practical, and convergent synthetic route for Gedatolisib has been developed on a hectogram scale. This method avoids the use of Palladium coupling, a common but potentially expensive and complex reaction in organic synthesis. The key step involves reacting 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine with 2,2′-dichlorodiethyl ether to produce the crucial intermediate 4,4′-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine in high yield (77%) and purity (98.8%). The final product, Gedatolisib, is achieved in 48.6% yield over five straightforward steps with a purity of 99.3% (HPLC). Detailed purification methods for intermediates and the final product are described in the synthetic protocol. []
Gedatolisib exhibits its anti-tumor activity by potently inhibiting all Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), as well as both mTOR complexes, mTORC1 and mTORC2. [, , , ] This comprehensive inhibition disrupts the PI3K/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and angiogenesis. [, , , ] By blocking multiple components of this pathway, Gedatolisib aims to overcome potential drug resistance mechanisms associated with more selective PI3K/mTOR inhibitors. [, , , ]
The physical and chemical properties of Gedatolisib have been characterized, including its solubility and partition coefficient. One study reported that a simplified Gedatolisib analog, compound 5f (LASSBio-2252), showed good aqueous solubility at both pH 7.4 (42.38 µM) and pH 5.8 (39.33 µM). This analog also exhibited a favorable partition coefficient (cLogP = 2.96) and excellent metabolic stability in rat liver microsomes (t1/2 = 462 min; Clapp = 0.058 mL/min/g). []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2